molecular formula C18H12O2 B1198737 1,2-Chrysenediol CAS No. 138142-87-7

1,2-Chrysenediol

Cat. No.: B1198737
CAS No.: 138142-87-7
M. Wt: 260.3 g/mol
InChI Key: AQHBHRWGGYLFLS-UHFFFAOYSA-N
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Description

1,2-Chrysenediol: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C18H12O2 . It is a dihydroxy derivative of chrysene, a compound known for its presence in coal tar and as a product of incomplete combustion of organic matter. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Chrysenediol can be synthesized through several methods. One common approach involves the hydroxylation of chrysene using oxidizing agents. For instance, the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) can effectively introduce hydroxyl groups at the 1 and 2 positions of chrysene. Another method involves the use of microbial oxidation, where specific strains of bacteria or fungi are employed to hydroxylate chrysene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical oxidation processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of chrysene to this compound. The choice of oxidizing agents and reaction conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 1,2-Chrysenediol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diol to its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

1,2-Chrysenediol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polycyclic aromatic compounds.

    Biology: Studies have explored its role in enzymatic reactions and its potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Chrysenediol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in oxidative stress responses and metabolic pathways.

    Pathways Involved: It may modulate pathways related to cell signaling, apoptosis, and detoxification processes.

Comparison with Similar Compounds

    1,2-Dihydroxybenzene (Catechol): Similar in structure but with a simpler aromatic ring.

    1,2-Dihydroxynaphthalene: Another polycyclic aromatic diol with a different ring system.

    1,2-Dihydroxyanthracene: Similar polycyclic structure with hydroxyl groups at different positions.

Uniqueness: 1,2-Chrysenediol is unique due to its specific polycyclic aromatic structure and the position of its hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other dihydroxy polycyclic aromatic compounds .

Properties

IUPAC Name

chrysene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHBHRWGGYLFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276217
Record name 1,2-Chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138142-87-7
Record name 1,2-Chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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